butoxy(methyl)phosphinic acid
Description
Butoxy(methyl)phosphinic acid (IUPAC name: (methyl)(butoxy)phosphinic acid) is an organophosphorus compound with the molecular formula C₅H₁₃O₃P. It features a phosphorus atom bonded to a methyl group (-CH₃), a butoxy group (-OC₄H₉), and two oxygen atoms in a phosphinic acid configuration (R₁R₂P(O)OH). This structure distinguishes it from phosphonic acids (one organic substituent) and phosphate esters (three organic substituents).
While direct data on its physical properties (e.g., melting point, solubility) are scarce in the provided evidence, its derivatives and salts are documented. For instance, its thioester variant, O-butyl methylphosphonothioic acid, forms a dicyclohexylammonium salt (CAS RN: 98283-34-2) with applications in specialty chemical synthesis .
Properties
CAS No. |
1832-55-9 |
|---|---|
Molecular Formula |
C5H13O3P |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butoxy(methyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of butyl alcohol with methylphosphinic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Butoxy(methyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid moiety to phosphine derivatives.
Substitution: The butoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Formation of butoxyphosphonic acid.
Reduction: Formation of butylphosphine derivatives.
Substitution: Various substituted phosphinic acids depending on the reagents used.
Scientific Research Applications
Butoxy(methyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of butoxy(methyl)phosphinic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations in Phosphinic Acids
The table below compares butoxy(methyl)phosphinic acid with analogous compounds based on substituents, physical properties, and applications:
Structural and Functional Insights
- This property is critical in applications like polymer stabilization or coordination chemistry.
- Substituent Reactivity : The methyl group offers steric hindrance and electronic effects distinct from the chloromethyl group in butoxy(chloromethyl)phosphinic acid. The latter’s chlorine substituent may increase electrophilicity, favoring nucleophilic substitution reactions .
- Salt Formation : Similar to diethylphosphinic acid salts (used as flame retardants ), this compound can form stable ammonium salts, as seen in its dicyclohexylammonium derivative .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for butoxy(methyl)phosphinic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, alkylation of methylphosphinic acid with butoxy groups under anhydrous conditions, using catalysts like triethylamine to enhance reactivity. Reaction temperature (40–80°C) and solvent polarity (e.g., THF or dichloromethane) critically affect yield and purity . Characterization via NMR can confirm successful substitution by detecting shifts in phosphorus environments (δ 25–35 ppm) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- LCMS : Determines molecular weight (e.g., [M+H]+ peaks) and purity. For derivatives, fragmentation patterns help confirm structural motifs .
- HPLC : Retention times under standardized conditions (e.g., 1.60 minutes with SMD-TFA05 analysis) aid in identifying impurities .
- FTIR : Detects functional groups (e.g., P=O stretching at 1250–1150 cm and P-C vibrations near 750 cm) .
Q. How do the physical and chemical properties of this compound compare to other organophosphorus compounds?
- Methodology : Assess hydrophobicity (logP) via shake-flask methods or computational tools. The butoxy group increases lipophilicity compared to shorter-chain analogs. Reactivity studies (e.g., hydrolysis rates in acidic/basic media) reveal stability trends; phosphorus oxidation states influence reducing/oxidizing behavior .
Q. What are the recommended storage and handling protocols for this compound?
- Methodology : Store in airtight containers under inert gas (N or Ar) to prevent hydrolysis. Use PPE (gloves, goggles) during handling. Safety data sheets (SDS) recommend ventilation to avoid inhalation of vapors. Note: Independent testing for application-specific hazards (e.g., toxicity assays) is critical, as standardized SDS may lack compound-specific data .
Advanced Research Questions
Q. What reaction mechanisms govern the interaction of this compound with transition-metal catalysts?
- Methodology : Mechanistic studies employ NMR and X-ray crystallography to track ligand exchange or coordination. For example, the phosphinic acid group can act as a monodentate ligand, with P=O binding to metals like Pd or Cu. Kinetic isotope effects (KIEs) and DFT calculations further elucidate rate-determining steps .
Q. How does computational modeling predict the environmental degradation pathways of this compound?
- Methodology : Use software like Gaussian or ORCA to model hydrolysis/oxidation pathways. QSAR models predict biodegradation rates based on substituent effects (e.g., butoxy chains slow hydrolysis compared to methoxy). Validate with experimental LCMS/MS data to detect degradation intermediates (e.g., methylphosphinic acid) .
Q. What role does stereochemistry play in the biological activity of this compound derivatives?
- Methodology : Enantiomeric separation via chiral HPLC or capillary electrophoresis. Test enantiomers in vitro (e.g., enzyme inhibition assays) to correlate stereochemistry with activity. For instance, (R)-isomers may exhibit higher binding affinity to acetylcholinesterase due to spatial alignment .
Q. How can contradictions in reported toxicity data be resolved?
- Methodology : Meta-analysis of existing studies (e.g., REACH registrations) to identify confounding variables (e.g., solvent choice in cytotoxicity assays). Reproduce experiments under controlled conditions (e.g., ISO 10993-5 guidelines for biocompatibility) and apply statistical tools (ANOVA) to assess significance .
Q. What strategies optimize the stability of this compound in aqueous formulations?
- Methodology : Formulate with co-solvents (e.g., propylene glycol) or cyclodextrins to enhance solubility and reduce hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. pH adjustments (pH 5–6) minimize acid-catalyzed decomposition .
Data Contradictions and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
